
盐酸尼拉帕利
描述
Niraparib hydrochloride is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It selectively inhibits PARP-1 and PARP-2 . It is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer . It was first approved by the FDA on March 27, 2017 .
Synthesis Analysis
The synthesis of Niraparib hydrochloride has been described in several studies . The process involves the use of phthalhydrazide as the starting material to construct the phthalazinone moiety . The key intermediate is then accessed through the Negishi coupling reaction .Molecular Structure Analysis
The molecular formula of Niraparib hydrochloride is C19H21ClN4O . Its molecular weight is 356.8 g/mol . The IUPAC name is 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride .Chemical Reactions Analysis
Niraparib hydrochloride has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were assessed .Physical and Chemical Properties Analysis
Niraparib hydrochloride has a molecular weight of 356.8 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .科学研究应用
尼拉帕利作为铂敏感复发性卵巢癌患者的维持治疗是有效的。与安慰剂相比,它显着延长了无进展生存期,无论种系 BRCA 突变或同源重组缺陷状态如何。最常见的副作用是血液学方面的,例如血小板减少症、贫血和中性粒细胞减少症 (Mirza 等人,2016)。
尼拉帕利在 BRCA 突变型和 BRCA 野生型癌症中均显示出前景。它已被美国 FDA 和欧洲药品管理局批准用于对铂类化疗有反应的复发性卵巢癌女性的维持治疗。最常见的毒性包括血液学和心血管效应 (Moore 等人,2018)。
尼拉帕利显示出治疗其他实体瘤的潜力,包括乳腺癌和前列腺癌。它在延长不同患者组的中位无进展生存期方面是有效的,并且具有可控的安全性 (Scott,2017)。
在 1 期试验中,尼拉帕利对晚期实体瘤患者显示出安全性并具有初步的抗肿瘤活性。它抑制 PARP-1 和 PARP-2,并在 BRCA 和 PTEN 功能丧失的肿瘤模型中诱导合成致死 (Sandhu 等人,2013)。
尼拉帕利还正在接受研究,作为铂类化疗后的维持治疗,用于新诊断的晚期卵巢癌患者。尼拉帕利组的中位无进展生存期显着长于安慰剂组,无论同源重组缺陷如何 (González-Martín 等人,2019)。
尼拉帕利已显示出对人肺癌和乳腺癌细胞的放射增敏作用,表明其与放射治疗联合使用的潜力 (Bridges 等人,2014)。
作用机制
Target of Action
Niraparib hydrochloride, also known as MK-4827 hydrochloride, is a potent and selective inhibitor of the enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and poly(ADP-ribose) polymerase 2 (PARP-2) . These enzymes play a crucial role in DNA repair, recognizing and repairing cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs) .
Mode of Action
Niraparib hydrochloride acts by blocking the enzymes responsible for DNA repair, specifically PARP-1 and PARP-2 . By inhibiting these enzymes, niraparib hydrochloride induces cytotoxicity in cancer cells . This inhibition of DNA repair leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The primary biochemical pathway affected by niraparib hydrochloride is the DNA repair pathway . More specifically, it targets the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA . By inhibiting PARP-1 and PARP-2, niraparib hydrochloride prevents the repair of SSBs, leading to the accumulation of DNA damage and, ultimately, cell death .
Pharmacokinetics
Niraparib hydrochloride is orally active, indicating that it can be administered orally and is absorbed in the digestive tract . It has been characterized by acceptable pharmacokinetics in rats with plasma clearance of 28 (mL/min)/kg, very high volume of distribution (Vdss=6.9 L/kg), long terminal half-life (t1/2=3.4 h), and excellent bioavailability, F = 65% . These properties suggest that niraparib hydrochloride is well-absorbed and distributed throughout the body, and it remains in the body for a significant amount of time before being cleared, which could contribute to its efficacy as a therapeutic agent .
Result of Action
The primary result of niraparib hydrochloride’s action is the induction of cytotoxicity in cancer cells . By inhibiting the repair of DNA damage, niraparib hydrochloride leads to the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, which often have defects in other DNA repair pathways and are thus more reliant on PARP-mediated repair . The accumulation of DNA damage can lead to cell death, slowing the growth of tumors .
Action Environment
The efficacy and stability of niraparib hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness and safety profile of niraparib hydrochloride. It’s important to note that while niraparib has a lower risk for drug-drug interactions compared to other PARP inhibitors, potential interactions should still be carefully considered . Additionally, patient-specific factors, such as age, weight, and overall health status, can also influence the drug’s action and efficacy .
安全和危害
未来方向
Niraparib hydrochloride is currently being tested in phase 3 clinical trials as maintenance therapy in ovarian cancer and as a treatment for breast cancer . Ongoing trials and biological rationale of combination treatments involving niraparib are being investigated, with particular focus on antiangiogenic drugs, immune checkpoint inhibitors and cyclic GMP-AMP synthase stimulator of interferon genes (cGAS/STING) pathway .
生化分析
Biochemical Properties
MK-4827 hydrochloride plays a significant role in biochemical reactions, particularly in DNA repair. It interacts with PARP1 and PARP2, enzymes that catalyze the synthesis of poly (ADP-ribose) polymers from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins . The nature of these interactions involves the inhibition of PARP1 and PARP2, leading to the inhibition of DNA damage repair .
Cellular Effects
MK-4827 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA damage repair, which can impact cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this can lead to apoptosis and exhibit anti-tumor activity .
Molecular Mechanism
The mechanism of action of MK-4827 hydrochloride involves its binding interactions with the enzymes PARP1 and PARP2 . By inhibiting these enzymes, MK-4827 hydrochloride prevents the repair of DNA damage, which can lead to cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, MK-4827 hydrochloride has been observed to reduce PAR levels in tumors by 1 hour after administration, an effect that persisted for up to 24 hours . This long period of PARP inhibition potentially adds to the flexibility of design in future clinical trials .
Dosage Effects in Animal Models
In animal models, the effects of MK-4827 hydrochloride have been observed to vary with different dosages . Maximum radiation enhancement was observed when MK-4827 hydrochloride was given at a dose of 50 mg/kg once daily .
Metabolic Pathways
MK-4827 hydrochloride is involved in the DNA base excision repair (BER) pathway . It interacts with the enzymes PARP1 and PARP2, which are key players in this pathway .
Transport and Distribution
Its ability to inhibit PARP1 and PARP2 suggests that it may interact with these enzymes at their sites of action .
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be found in the nucleus where PARP1 and PARP2 exert their effects .
属性
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146129 | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1038915-60-4 | |
| Record name | Niraparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niraparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-4827, HCl salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIRAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
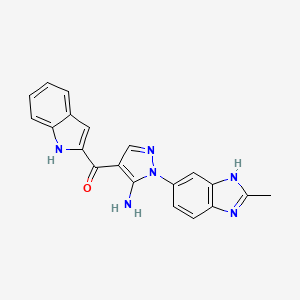
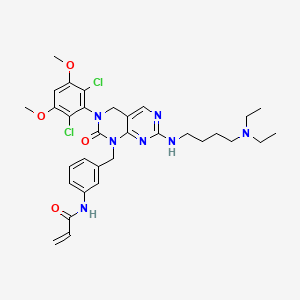



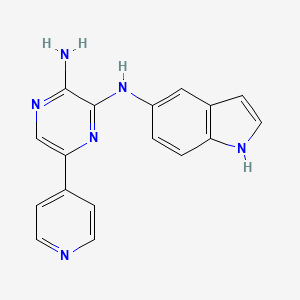
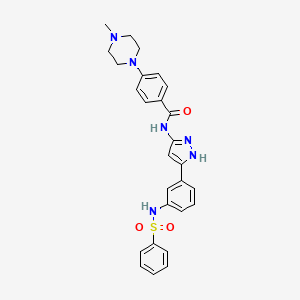
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
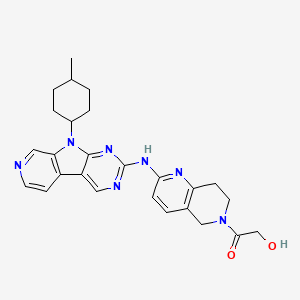
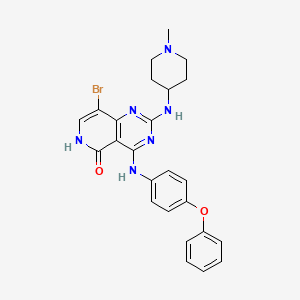
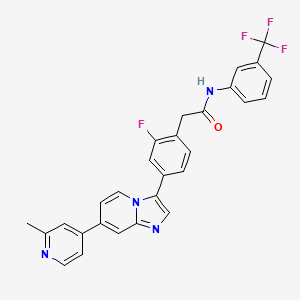
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
